2,4,6-Trimethylhept-3-ene
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Description
2,4,6-Trimethylhept-3-ene is a chemical compound with the molecular formula C10H20 . It has an average mass of 140.266 Da and a monoisotopic mass of 140.156494 Da .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethylhept-3-ene consists of a seven-carbon chain with three methyl groups attached at the 2nd, 4th, and 6th carbon atoms . The double bond is located at the 3rd carbon atom .Scientific Research Applications
Synthesis of Complex Organic Compounds : It has been used in the synthesis of complex organic compounds like (±)‐Modhephene, which is synthesized from trimethylpentalenone. This process involves a smooth 1,4-addition/enolate trapping and a stereoselective intramolecular ene-reaction (Oppolzer & Bättig, 1981).
Synthesis of Functionalized Bicyclo[3.2.1]octane Systems : Another application is in the synthesis of functionalized bicyclo[3.2.1]octanes, where it undergoes acylation without skeletal rearrangement. This contrasts with the acylation of other similar compounds, demonstrating its unique reactivity (Patil & Nagendrappa, 2002).
Incorporation into α‐Pinene via β‐Elimination : The compound is also involved in the synthesis of isomers like 3-iodo-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene, which is synthesized through a process involving hydrazine and iodine. This showcases its versatility in creating diverse structural isomers (Kilbas, Azizoglu, & Balcı, 2006).
Ene Reactions with Dienophiles : It is also used in ene reactions with dienophiles. For example, 3,7,7-Trimethyl-4-methylenebicyclo[4.1.0]hept-2-ene reacts with dienophiles leading to various adducts. This process demonstrates its potential in synthetic organic chemistry (Askani & Wieduwilt, 1986).
Synthesis of Disubstituted 4-Methylenetetrahydropyrans : It has been used in the synthesis of cis-2,6-disubstituted 4-methylenetetrahydropyrans, which are of interest in the synthesis of bryostatins. This involves a combination of ‘ene’ reactions and an intramolecular oxy-Michael reaction (Gill, Taylor, & Thomas, 2011).
NMR Studies on Cyclic Compounds : The compound has been studied using NMR spectroscopy to understand the conformation of cyclic compounds like car-3-ene. This kind of study is crucial for elucidating the structural aspects of organic molecules (Abraham, Cooper, & Whittaker, 1973).
Synthesis of Benzene Tris-Annelated Compounds : It has been used in the trimerization and subsequent cyclization processes to synthesize compounds like 1,2:3,4:5,6-tris(bicyclo[2.2.2]oct-2-eno)benzene, demonstrating its utility in forming complex polycyclic structures (Komatsu, Jinbu, Gillette, & West, 1988).
properties
IUPAC Name |
2,4,6-trimethylhept-3-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-8(2)6-10(5)7-9(3)4/h6,8-9H,7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBKYWWEBIJMOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=CC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657608 |
Source
|
Record name | 2,4,6-Trimethylhept-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126690-66-2 |
Source
|
Record name | 2,4,6-Trimethylhept-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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